molecular formula C18H19N2OS+ B14965948 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium

5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium

Cat. No.: B14965948
M. Wt: 311.4 g/mol
InChI Key: YDPQHYPEGZOWCP-UHFFFAOYSA-N
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Description

5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium is a heterocyclic compound that features a unique structure combining imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization reactions under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium involves its interaction with various molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium is unique due to its specific combination of imidazole and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N2OS+

Molecular Weight

311.4 g/mol

IUPAC Name

7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol

InChI

InChI=1S/C18H19N2OS/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20/h2-10,21H,11-13H2,1H3/q+1

InChI Key

YDPQHYPEGZOWCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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